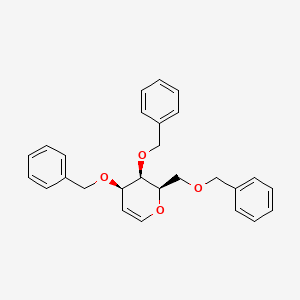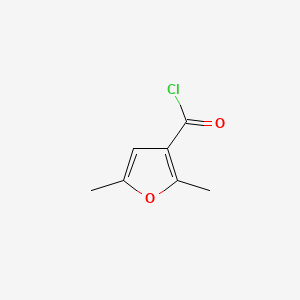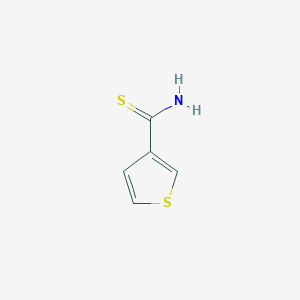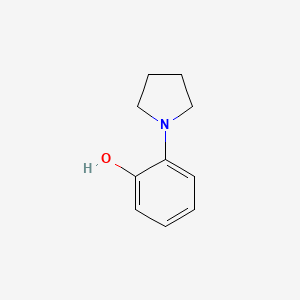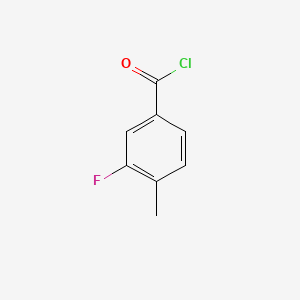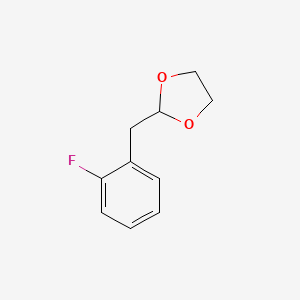
2-(1,3-Dioxolan-2-ilmetil)-1-fluorobenceno
Descripción general
Descripción
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is an organic compound featuring a fluorobenzene ring substituted with a 1,3-dioxolane moiety
Aplicaciones Científicas De Investigación
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This suggests that it may interact with these molecules in some capacity.
Mode of Action
This signal can then be measured to determine the concentration of these molecules .
Biochemical Pathways
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These molecules are involved in several biochemical pathways, including protein synthesis and antioxidant defense mechanisms. The compound may affect these pathways by altering the detection and measurement of these molecules.
Pharmacokinetics
Its solubility in water at 20°c suggests that it may have good bioavailability .
Result of Action
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . The result of its action would be the generation of a fluorescent signal that can be measured to determine the concentration of these molecules. This could potentially aid in the detection and monitoring of diseases where these molecules are implicated.
Action Environment
The compound is soluble in water at 20°C, suggesting that it can function effectively in aqueous environments .
Análisis Bioquímico
Biochemical Properties
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the synthesis of complex organic molecules. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. Additionally, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In various cell types, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene has been shown to affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of neurotransmitters, affecting neural signaling. Furthermore, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can lead to alterations in cellular function, including changes in cell morphology and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, which oxidize the compound to form various metabolites. These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites in the body. The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with cell membrane transporters, allowing it to enter and exit cells efficiently. Once inside the cells, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can accumulate in specific tissues, depending on its affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. In the nucleus, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene typically involves the reaction of 1-fluorobenzene with 1,3-dioxolane in the presence of a suitable catalyst. One common method is the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, hydroxyl, or amino groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- 2-Bromomethyl-1,3-dioxolane
- 1,3-Dioxanes
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is unique due to the presence of both a fluorobenzene ring and a 1,3-dioxolane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective. The fluorine atom, in particular, can influence the compound’s reactivity and interactions with other molecules, providing advantages in various research and industrial contexts.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMXWOVHDDRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374448 | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-94-8 | |
| Record name | 2-[(2-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







